methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C6H10N4O2 It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate ester derivative. One common method involves the use of an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods often feature the efficient construction of the triazole ring under flow conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The amino group in the triazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential use in the treatment of various diseases due to its unique chemical properties.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate: This compound is similar in structure but differs in the position of the triazole ring.
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: Another related compound with a different functional group attached to the triazole ring
Uniqueness
Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-(3-amino-1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C6H10N4O2/c1-4(5(11)12-2)10-3-8-6(7)9-10/h3-4H,1-2H3,(H2,7,9) |
InChI Key |
FUFDBKGHFJVVTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C=NC(=N1)N |
Origin of Product |
United States |
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